molecular formula C27H26N2O5S B12337599 Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate

Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B12337599
M. Wt: 490.6 g/mol
InChI Key: VBMQJVCDVZLVFH-UHFFFAOYSA-N
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Description

Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate is a complex organic compound featuring multiple functional groups, including an ester, sulfonamide, and isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Sulfonamide Group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base.

    Coupling with Biphenyl Derivative: The biphenyl moiety is introduced through a Suzuki coupling reaction using a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylsulfonamido group.

    Reduction: Reduction reactions can target the isoxazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
  • Ethyl 2-(2-(isoxazol-5-yl)-4-methylphenoxy)acetate
  • Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate

Uniqueness

Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of the phenylmethylsulfonamido group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group or have different substituents on the isoxazole ring.

Properties

Molecular Formula

C27H26N2O5S

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2-[4-[4-[3-methyl-4-(N-methylsulfonylanilino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate

InChI

InChI=1S/C27H26N2O5S/c1-4-33-25(30)18-20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-26(19(2)28-34-27)29(35(3,31)32)24-8-6-5-7-9-24/h5-17H,4,18H2,1-3H3

InChI Key

VBMQJVCDVZLVFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)N(C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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